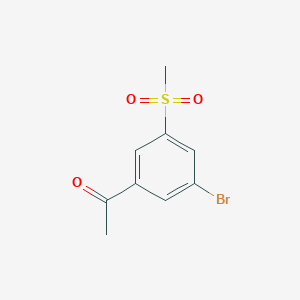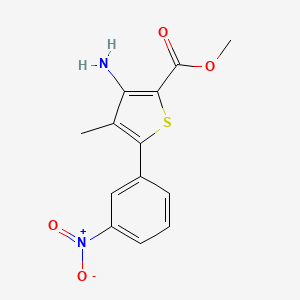
4-Bromo-3-hydroxy-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-hydroxy-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxybenzoic acid, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar halogenation techniques but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Heck, Sonogashira, and Suzuki couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 4-bromo-3-iodo-5-benzoquinone.
Reduction: Formation of 4-bromo-3-iodo-5-methylbenzoic acid.
Coupling: Formation of biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
4-Bromo-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-hydroxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Iodobenzoic acid
- 3-Hydroxybenzoic acid
- 4-Bromo-3-hydroxybenzoic acid
Uniqueness
4-Bromo-3-hydroxy-5-iodobenzoic acid is unique due to the combination of bromine, iodine, and hydroxyl groups on the benzene ring. This specific arrangement allows for distinct chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of multiple halogens can also enhance its utility in various coupling reactions and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H4BrIO3 |
|---|---|
Peso molecular |
342.91 g/mol |
Nombre IUPAC |
4-bromo-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |
Clave InChI |
XLNIBJHLIDFDTF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)Br)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


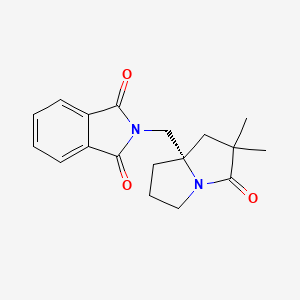
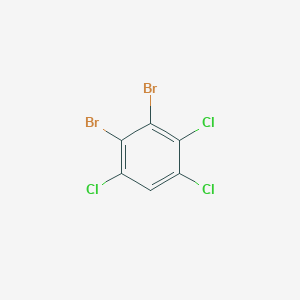

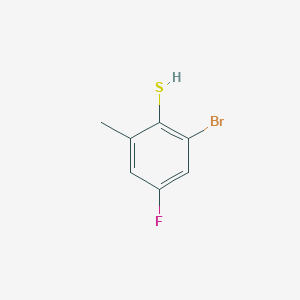
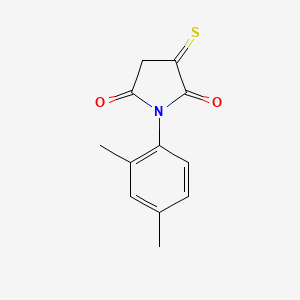
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
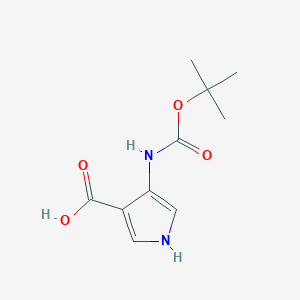
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
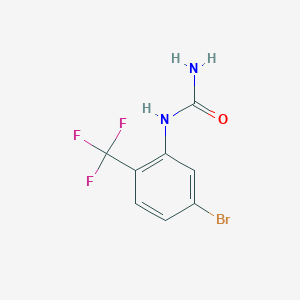
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
